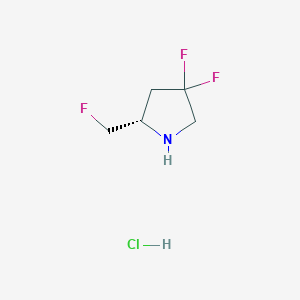

![molecular formula C8H12O2 B2853562 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid CAS No. 2102409-83-4](/img/structure/B2853562.png)

2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

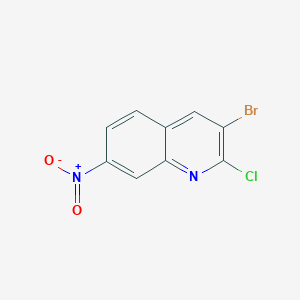

2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The InChI code for 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is 1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid include a molecular weight of 140.18 and a molecular formula of C8H12O2 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Molecular Rods

BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to create rigid, rod-like structures at the molecular level, which can be useful in a variety of applications, such as the creation of advanced materials with unique properties.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a specific axis. This property can be used in the development of molecular machines or devices that can convert energy into mechanical motion.

Supramolecular Linker Units

In the field of supramolecular chemistry, BCP derivatives have been used as linker units . These units can be used to connect different molecular entities together, allowing for the creation of larger, more complex structures.

Liquid Crystals

BCP derivatives have found applications in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they are commonly used in display technologies, such as LCD screens.

FRET Sensors

BCP derivatives have been used in the development of FRET sensors . FRET, or Förster Resonance Energy Transfer, is a mechanism that describes energy transfer between two light-sensitive molecules. Sensors based on this principle have a wide range of applications, including in biological research and medical diagnostics.

Metal–Organic Frameworks

BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they have a wide range of applications, including gas storage, separation, and catalysis.

Drug Design

BCP derivatives have emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . They have been found to add three-dimensional character and saturation to compounds, which can make a lead oral drug compound “more developable” and correlates positively with clinical success .

Synthesis of Antibacterial Agents

BCP derivatives have been used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . This highlights the potential of BCP derivatives in the development of new and effective antibacterial drugs.

Mécanisme D'action

The mechanism of action for 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is not specified in the search results. It’s worth noting that the bicyclo[1.1.1]pentane motif has been used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZXKLHDGDEIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C12CC(C1)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)

![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)

![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)